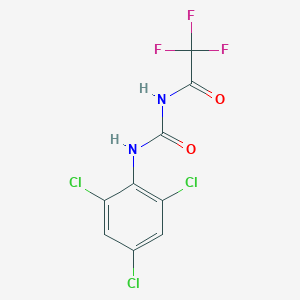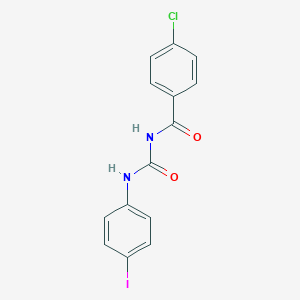![molecular formula C20H18FN5O B284438 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284438.png)
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as LMTX, is a small molecule drug that has been studied for its potential in the treatment of Alzheimer's disease. LMTX has been found to have a unique mechanism of action that sets it apart from other Alzheimer's disease drugs.
Mecanismo De Acción
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide works by binding to tau protein and stabilizing it, which prevents it from forming the toxic aggregates that are characteristic of Alzheimer's disease. This mechanism of action is different from other Alzheimer's disease drugs, which target beta-amyloid protein.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in tau protein aggregation, improved cognitive function, and a reduction in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is that it has a unique mechanism of action that sets it apart from other Alzheimer's disease drugs. This makes it a potentially valuable addition to the arsenal of drugs available for the treatment of Alzheimer's disease. However, there are also limitations to the use of this compound in lab experiments, including the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are a number of future directions for research on 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential avenue of research is to investigate its potential in combination with other Alzheimer's disease drugs. Another direction is to explore its potential in other neurodegenerative diseases, such as Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of Alzheimer's disease.
Métodos De Síntesis
The synthesis of 7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method for this compound has been described in several scientific publications, and involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of extensive scientific research, particularly in the context of Alzheimer's disease. Studies have shown that this compound has the potential to reduce the accumulation of tau protein in the brain, which is a hallmark of Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H18FN5O |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
7-(3-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18FN5O/c1-12-6-3-4-9-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-7-5-8-15(21)10-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
Clave InChI |
HJCLTIPEXBXRKZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=CC=C4)F)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC(=CC=C4)F)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)

![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)



![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
